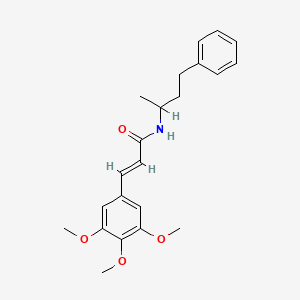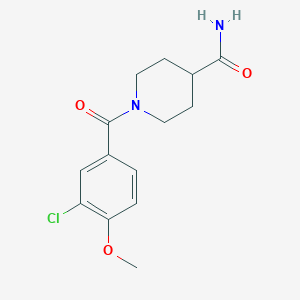
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MTAPA, is a chemical compound with potential applications in scientific research. MTAPA is a derivative of the phenethylamine class of compounds and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects by inhibiting the activity of MAO-A and MAO-B enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to its various pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been found to exhibit anticonvulsant and analgesic properties. This compound has been found to be well-tolerated and safe for use in animal studies.
Advantages and Limitations for Lab Experiments
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a potent inhibitor of MAO-A and MAO-B enzymes, making it a valuable tool for studying the role of these enzymes in various neurological disorders. This compound is also relatively easy to synthesize and has been found to be well-tolerated and safe for use in animal studies. However, there are some limitations to the use of this compound in lab experiments. Its effects on humans are not well-understood, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of research is to determine its safety and efficacy in humans. Another area of research is to study its potential as a treatment for various neurological disorders such as depression, anxiety, and Parkinson's disease. Further research is also needed to determine the optimal dosage and administration of this compound for these disorders. Additionally, more research is needed to determine the long-term effects of this compound use and its potential for addiction or abuse.
Synthesis Methods
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a simple three-step process. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. The second step involves the reduction of 1-(3,4,5-trimethoxyphenyl)-2-nitropropene with sodium borohydride to form 1-(3,4,5-trimethoxyphenyl)propan-2-amine. The final step involves the reaction of 1-(3,4,5-trimethoxyphenyl)propan-2-amine with acryloyl chloride to form this compound.
Scientific Research Applications
N-(1-methyl-3-phenylpropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit interesting scientific research applications. It has been found to be a potent inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) enzymes. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. This compound has also been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
properties
IUPAC Name |
(E)-N-(4-phenylbutan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-16(10-11-17-8-6-5-7-9-17)23-21(24)13-12-18-14-19(25-2)22(27-4)20(15-18)26-3/h5-9,12-16H,10-11H2,1-4H3,(H,23,24)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTRONZQZSPUOW-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5367983.png)
![1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline](/img/structure/B5368012.png)
![2-{2-[4-(1-piperidinylmethyl)phenyl]vinyl}quinoline](/img/structure/B5368015.png)
![4-benzyl-3-ethyl-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5368025.png)
![2-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5368030.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5368036.png)
![2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5368042.png)
![methyl 2-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5368048.png)


![6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5368076.png)
![2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole](/img/structure/B5368090.png)
![N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide](/img/structure/B5368096.png)
![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5368099.png)